- A Commercially Available and User-Friendly Catalyst for Hydroamination Reactions under Technical Conditions, European Journal of Organic Chemistry, 2019, 2019(29), 4725-4730

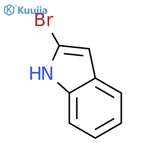

Cas no 948-65-2 (2-phenyl-1H-indole)

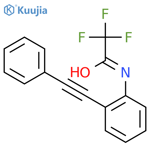

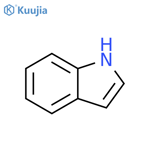

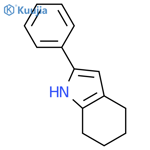

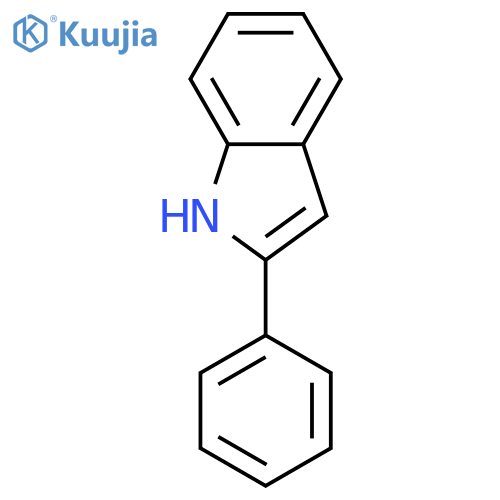

2-phenyl-1H-indole structure

Nome del prodotto:2-phenyl-1H-indole

2-phenyl-1H-indole Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Phenyl-1H-indole

- 2-PHENYL INDOLE

- PHENYLINDOL, ALPHA-(RG)

- 2-phenyl-1h-indol

- 2-phenyl-indol

- 2-phenyl-indole

- 2-pPhenyl-1H-indole

- A-PHENYLINDOL

- a-Phenylindole

- Indole,2-phenyl

- Stabilizer I

- NSC 15776

- alpha-Phenylindole

- 2-Phenylindole

- 1H-Indole, 2-phenyl-

- Indole, 2-phenyl-

- Phenylindole

- .alpha.-Phenylindole

- MQD44HV3P1

- MLS002638448

- KLLLJCACIRKBDT-UHFFFAOYSA-N

- SMR000526281

- phenyl-indole

- 2-phenylindol

- PubChem7508

- TimTec1_005424

- MLS000701322

- KSC147K6H

- BDBM7391

- 2-Phenyl-1H-indole (ACI)

- Indole, 2-phenyl- (6CI, 8CI)

- α-Phenylindole

- 2-Phenylindole,99%

- 948-65-2

- SR-01000393950-1

- Z56174838

- DTXCID3048940

- BBL007843

- 2phenylindole

- P0188

- CHEMBL75756

- BRD-K85555482-001-01-1

- EINECS 213-436-3

- DB-015965

- EN300-16558

- P-4160

- Q27194433

- CCG-15334

- AE-641/30188041

- HMS2233J19

- SY032900

- UNII-MQD44HV3P1

- DTXSID8061343

- 1H-Indole, 2-phenyl

- SCHEMBL341378

- 2-Phenylindole, technical grade, 95%

- STK072610

- HMS3371N07

- AB00876244-08

- MFCD00005608

- SCHEMBL3835030

- SR-01000393950

- CG-0506

- BRN 0132356

- Indole, 2phenyl

- CS-W010681

- NS00019928

- CHEBI:113541

- F0920-0084

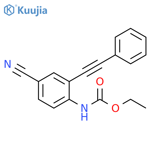

- N-[2-(2,6-dicyano-4-methyl-phenyl)azo-5-(dipropylamino)phenyl]methanesulfonamide

- NSC15776

- 5-20-08-00232 (Beilstein Handbook Reference)

- HMS1549G12

- EU-0034026

- NSC-15776

- 2Phenyl1Hindole

- VU0085923-2

- AC-23376

- alphaPhenylindole

- F1918-0028

- AKOS000120325

- BRD-K85555482-001-04-5

- 2-phenyl-1H-indole

-

- MDL: MFCD00005608

- Inchi: 1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H

- Chiave InChI: KLLLJCACIRKBDT-UHFFFAOYSA-N

- Sorrisi: C1C=CC(C2NC3C(=CC=CC=3)C=2)=CC=1

- BRN: 0132356

Proprietà calcolate

- Massa esatta: 193.08900

- Massa monoisotopica: 193.089

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 15

- Conta legami ruotabili: 1

- Complessità: 207

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- Carica superficiale: 0

- Superficie polare topologica: 15.8

- XLogP3: 3.8

Proprietà sperimentali

- Colore/forma: Cristalli fogliari gialli o rossi con salsa

- Densità: 1.1061 (rough estimate)

- Punto di fusione: 188.0 to 193.0 deg-C

- Punto di ebollizione: 250 °C/10 mmHg(lit.)

- Punto di infiammabilità: 250°C/10mm

- Indice di rifrazione: 1.5850 (estimate)

- PSA: 15.79000

- LogP: 3.83490

- Solubilità: Solubile in etere, benzene, acido acetico, cloroformio e disolfuro di carbonio caldo, leggermente solubile in acqua calda. Può sublimare e volatilizzare leggermente con vapore acqueo. Gradualmente verde nell'aria, come odore indolore.

2-phenyl-1H-indole Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Danger

- Dichiarazione di pericolo: H315,H318,H335,H413

- Dichiarazione di avvertimento: P261,P280,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 37/38-41

- Istruzioni di sicurezza: S26-S39

- RTECS:NM1272500

-

Identificazione dei materiali pericolosi:

- TSCA:Yes

- Condizioni di conservazione:Store at room temperature

- Frasi di rischio:R37/38; R41

2-phenyl-1H-indole Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-phenyl-1H-indole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-16558-2.5g |

2-phenyl-1H-indole |

948-65-2 | 97% | 2.5g |

$27.0 | 2023-04-28 | |

| Life Chemicals | F0920-0084-10g |

2-phenyl-1H-indole |

948-65-2 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| OTAVAchemicals | 7116990189-250MG |

2-phenyl-1H-indole |

948-65-2 | 90% | 250MG |

$115 | 2023-06-25 | |

| Fluorochem | 221612-25g |

2-Phenyl-1H-indole |

948-65-2 | 95% | 25g |

£10.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59640-100g |

2-Phenyl-1H-indole |

948-65-2 | 100g |

¥116.0 | 2021-09-08 | ||

| TRC | P399405-5g |

2-Phenyl-1H-indole |

948-65-2 | 5g |

$ 65.00 | 2022-06-03 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-100g |

2-phenyl-1H-indole |

948-65-2 | 99% | 100g |

¥118.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-2.5kg |

2-phenyl-1H-indole |

948-65-2 | 99% | 2.5kg |

¥1441.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-250g |

2-phenyl-1H-indole |

948-65-2 | 99% | 250g |

¥228.90 | 2023-09-01 | |

| Life Chemicals | F1918-0028-15mg |

2-phenyl-1H-indole |

948-65-2 | 90%+ | 15mg |

$89.0 | 2023-07-28 |

2-phenyl-1H-indole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Acetonitrile ; 2.5 h, 80 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: Palladium , Copper Solvents: Dimethylformamide , Water ; 3 h, 100 °C; 100 °C → rt

Riferimento

- New hetero-bimetallic Pd-Cu catalysts for the one-pot indole synthesis via the Sonogashira reaction, Journal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 43-52

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , 1808207-42-2 Solvents: Benzene-d6 ; 1 h, rt

Riferimento

- Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursors, Chemical Science, 2015, 6(5), 2893-2902

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: 2330762-84-8 Solvents: Toluene ; 24 h, 100 °C

Riferimento

- A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-Alkynylanilines, Angewandte Chemie, 2019, 58(23), 7687-7691

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Ammonia Catalysts: Cuprous iodide , Bis(benzonitrile)dichloropalladium , Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran , Water ; 17 h, rt

1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt

1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt

Riferimento

- Effect of the use of bulky alkylphosphines in the Sonogashira coupling with aqueous ammonia, Heterocycles, 2008, 76(1), 819-826

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Carbon monoxide Catalysts: Cobalt, compd. with rhodium (2:2) Solvents: Toluene ; 5 h, 1 atm, 100 °C

Riferimento

- Heterobimetallic Cobalt/Rhodium Nanoparticle-Catalyzed Carbonylative Cycloaddition of 2-Alkynylanilines to Oxindoles, Organic Letters, 2008, 10(21), 4719-4721

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, reflux

Riferimento

- Synthesis of new fused and substituted benzo and pyrido carbazoles via C-2 (het)arylindoles, Tetrahedron, 2008, 64(49), 11012-11019

Synthetic Routes 8

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ; 20 h, 100 psi, 100 °C

Riferimento

- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes, Journal of Organic Chemistry, 2011, 76(11), 4715-4720

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 110 °C

1.2 Solvents: Water

1.2 Solvents: Water

Riferimento

- Highly efficient synthesis of a novel indolo [2,1-a] isoquinoline derivative via C-H activation strategy, Huaxue Yu Shengwu Gongcheng, 2015, 32(9), 19-22

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: 1786399-20-9 Solvents: Acetic acid ; 5 min, 298 K

1.2 24 h, 298 K

1.2 24 h, 298 K

Riferimento

- Benzoato and Thiobenzoato Ligands in the Synthesis of Dinuclear Palladium(III) and -(II) Compounds: Stability and Catalytic Applications, European Journal of Inorganic Chemistry, 2015, 2015(17), 2822-2832

Synthetic Routes 12

Condizioni di reazione

1.1 Catalysts: Stereoisomer of bis[μ-[1,3-bis(2-methylphenyl)-1-triazenato-κN1:κN3]]bis[μ-[2-(d… Solvents: Acetic acid ; 5 min, 298 K

1.2 Solvents: Dichloromethane ; 24 h, 298 K

1.2 Solvents: Dichloromethane ; 24 h, 298 K

Riferimento

- Triazenides as Suitable Ligands in the Synthesis of Palladium Compounds in Three Different Oxidation States: I, II, and III, Organometallics, 2014, 33(19), 5378-5391

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine , 2130844-30-1 Solvents: Toluene ; 16 h, reflux

Riferimento

- Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysis, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(24), 12216-12235

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 2 h, 110 °C; 110 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Riferimento

- Rhodium-catalyzed regioselective direct C-H arylation of indoles with aryl boronic acids, Tetrahedron Letters, 2015, 56(24), 3754-3757

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride, Journal of the Chemical Society, 1999, (4), 529-534

Synthetic Routes 16

Condizioni di reazione

1.1 Catalysts: 2,9-Dimethyl-1,10-phenanthroline , Palladium diacetate Solvents: 1,2-Dichloroethane ; 24 h, 80 °C

Riferimento

- Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reaction, Organic Chemistry Frontiers, 2022, 9(21), 5906-5911

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Sodium acetate , Cuprous iodide Catalysts: Iron oxide (Fe3O4) , Palladium Solvents: Dimethylacetamide ; 6 h, 166 °C

Riferimento

- Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) Nanocrystals, Asian Journal of Organic Chemistry, 2016, 5(4), 470-476

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: 1,2-Dichloroethane

1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide

1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

1.4 Solvents: Ethyl acetate

1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide

1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

1.4 Solvents: Ethyl acetate

Riferimento

- Facile Solid-Phase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl Linker, Organic Letters, 2000, 2(1), 89-92

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 1 h, 90 °C

Riferimento

- A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles, Journal of Organic Chemistry, 2008, 73(2), 538-549

Synthetic Routes 20

Condizioni di reazione

1.1 Catalysts: Palladium Solvents: Diglyme ; 20 h, 180 °C

Riferimento

- Iridium catalyzed synthesis of tetrahydro-1H-Indoles by dehydrogenative condensation, Inorganics, 2019, 7(8),

2-phenyl-1H-indole Raw materials

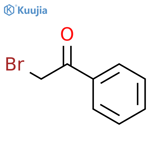

- 2-Bromoacetophenone

- 2,2,2-trifluoro-N-(2-iodophenyl)acetamide

- 1H-Indole, 4,5,6,7-tetrahydro-2-phenyl-

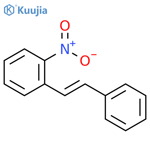

- 1-nitro-2-(2-phenylethenyl)benzene

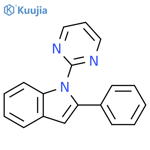

- 1H-Indole, 2-phenyl-1-(2-pyrimidinyl)-

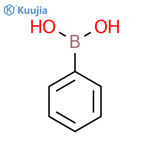

- Phenylboronic acid

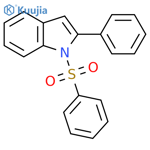

- 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-

- Phosphate(1-),hexafluoro-

- 2-Bromoindole

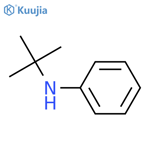

- Benzenamine,N-(1,1-dimethylethyl)-

- Indole

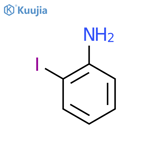

- 2-Iodoaniline

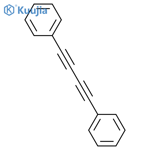

- 2,2,2-trifluoro-N-[2-(2-phenylethynyl)phenyl]acetamide

- Carbamic acid, [4-cyano-2-(phenylethynyl)phenyl]-, ethyl ester (9CI)

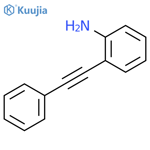

- 2-(2-Phenylethynyl)aniline

- Iodonium, diphenyl-

2-phenyl-1H-indole Preparation Products

2-phenyl-1H-indole Letteratura correlata

-

Nripendra Nath Biswas,Samuel K. Kutty,Nicolas Barraud,George M. Iskander,Renate Griffith,Scott A. Rice,Mark Willcox,David StC. Black,Naresh Kumar Org. Biomol. Chem. 2015 13 925

-

Yumeng Yuan,Xiemin Guo,Xiaofeng Zhang,Buhong Li,Qiufeng Huang Org. Chem. Front. 2020 7 3146

-

Alexander V. Aksenov,Dmitrii A. Aksenov,Nicolai A. Aksenov,Anton A. Skomorokhov,Elena V. Aleksandrova,Michael Rubin RSC Adv. 2021 11 1783

-

4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitorsXufen Yu,Eun-Jung Park,Tamara P. Kondratyuk,John M. Pezzuto,Dianqing Sun Org. Biomol. Chem. 2012 10 8835

-

Henrik Johansson,Tanja B?gel?v J?rgensen,David E. Gloriam,Hans Br?uner-Osborne,Daniel Sejer Pedersen RSC Adv. 2013 3 945

948-65-2 (2-phenyl-1H-indole) Prodotti correlati

- 21470-37-1(2-Biphenyl-4-yl-1H-indole)

- 612-96-4(2-Phenylquinoline)

- 23746-81-8(2-(2-Naphthyl)indole)

- 27356-46-3(6-Methyl-2-phenylquinoline)

- 4789-76-8(4-Methyl-2-phenylquinoline)

- 66354-87-8(1H-Indole,6-methyl-2-phenyl-)

- 2720-93-6(Phenanthridine,6-phenyl-)

- 13228-36-9(5-Methyl-2-phenylindole)

- 27356-39-4(7-Methyl-2-phenylquinoline)

- 1344391-77-0((S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:948-65-2)2-Phenylindole

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Suzhou Senfeida Chemical Co., Ltd

(CAS:948-65-2)2-Phenylindole

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta